

A Comparative Guide to the FTIR Analysis of 4-(Benzyloxy)-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-(Benzyloxy)-2-hydroxybenzaldehyde

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This guide presents a detailed Fourier-Transform Infrared (FTIR) spectroscopy analysis of **4-(Benzyloxy)-2-hydroxybenzaldehyde**, a key intermediate in the synthesis of various organic compounds. To provide a comprehensive understanding of its spectral features, this document compares its FTIR spectrum with those of structurally related alternatives: 2-hydroxybenzaldehyde, 4-hydroxybenzaldehyde, and 4-benzyloxybenzaldehyde. This comparative approach, supported by experimental data and detailed protocols, is designed to aid researchers, scientists, and drug development professionals in spectral interpretation, compound identification, and quality control.

Comparative FTIR Data of Substituted Benzaldehydes

The following table summarizes the key infrared absorption bands for **4-(Benzyloxy)-2-hydroxybenzaldehyde** and its analogs. The positions of these bands are indicative of the specific functional groups present in each molecule. The interaction between adjacent functional groups, such as intramolecular hydrogen bonding in 2-hydroxy derivatives, can cause significant shifts in absorption frequencies.

Functional Group	Vibrational Mode	4-(Benzyloxy)-2-hydroxybenzaldehyde (cm ⁻¹)	2-Hydroxybenzaldehyde (Salicylaldehyde) (cm ⁻¹)	4-Hydroxybenzaldehyde (cm ⁻¹)	4-Benzyloxybenzaldehyde (cm ⁻¹)
Phenolic O-H	Stretch (Intramolecular H-bonded)	~3000-3400 (broad)	~3000-3400 (broad)	~3100-3600 (broad)	N/A
Aromatic C-H	Stretch	~3030-3060	~3050	~3030-3100	~3034
Aliphatic C-H (CH ₂)	Stretch	~2925, ~2870	N/A	N/A	~2920, ~2870
Aldehyde C-H	Stretch (Fermi resonance)	~2850, ~2750	~2860, ~2760	~2850, ~2750	~2850, ~2750
Carbonyl C=O	Stretch (Intramolecular H-bonded)	~1650	~1665	~1680	~1685
Aromatic C=C	Stretch	~1600, ~1580, ~1450	~1600, ~1580, ~1480	~1600, ~1580, ~1510	~1600, ~1580, ~1510
Aryl Ether C-O	Asymmetric Stretch	~1250	N/A	N/A	~1255
Phenolic C-O	Stretch	~1200	~1200	~1230	N/A
Benzyl Ether C-O	Symmetric Stretch	~1025	N/A	N/A	~1020

Note: The FTIR data for **4-(Benzyloxy)-2-hydroxybenzaldehyde** is based on the spectrum available from PubChem[1]. Data for the alternatives are compiled from various spectroscopic databases and literature.[2][3][4][5]

Interpretation of Key Spectral Features

The FTIR spectrum of **4-(Benzyloxy)-2-hydroxybenzaldehyde** displays a unique combination of features from its structural components.

- **Hydroxyl and Carbonyl Groups:** A broad O-H stretching band is observed, characteristic of a phenolic hydroxyl group. The position of the C=O stretching vibration at a lower wavenumber ($\sim 1650\text{ cm}^{-1}$) compared to 4-hydroxybenzaldehyde ($\sim 1680\text{ cm}^{-1}$) strongly suggests the presence of intramolecular hydrogen bonding between the hydroxyl group at the 2-position and the aldehyde's carbonyl group. This is a hallmark of 2-hydroxybenzaldehyde derivatives.
- **Benzyloxy Group:** The presence of the benzyloxy substituent is confirmed by several key peaks. The aliphatic C-H stretching vibrations of the methylene ($-\text{CH}_2-$) group appear around 2925 and 2870 cm^{-1} . Furthermore, the characteristic asymmetric and symmetric C-O stretching bands of the aryl-alkyl ether linkage are observed around 1250 cm^{-1} and 1025 cm^{-1} , respectively.
- **Aldehyde and Aromatic Moieties:** Like other benzaldehyde derivatives, it exhibits the characteristic Fermi doublet for the aldehyde C-H stretch (~ 2850 and $\sim 2750\text{ cm}^{-1}$) and multiple sharp bands in the $1600\text{--}1450\text{ cm}^{-1}$ region corresponding to the C=C stretching vibrations of the aromatic rings.

By comparing the spectra, one can clearly distinguish the target compound. For instance, unlike 2-hydroxybenzaldehyde and 4-hydroxybenzaldehyde, it shows the distinct aliphatic C-H and ether C-O stretches. Conversely, it differs from 4-benzyloxybenzaldehyde by the presence of the broad phenolic O-H band and the significant shift of the C=O band to a lower frequency.

Experimental Protocols

The following is a standard protocol for acquiring an FTIR spectrum of a solid sample, such as **4-(Benzyloxy)-2-hydroxybenzaldehyde**, using the KBr pellet technique.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound for functional group analysis and identification.

Materials:

- Sample (1-2 mg)

- Infrared (IR) grade Potassium Bromide (KBr), dried (100-200 mg)
- Agate mortar and pestle
- Pellet press with die set
- FTIR spectrometer

Procedure:

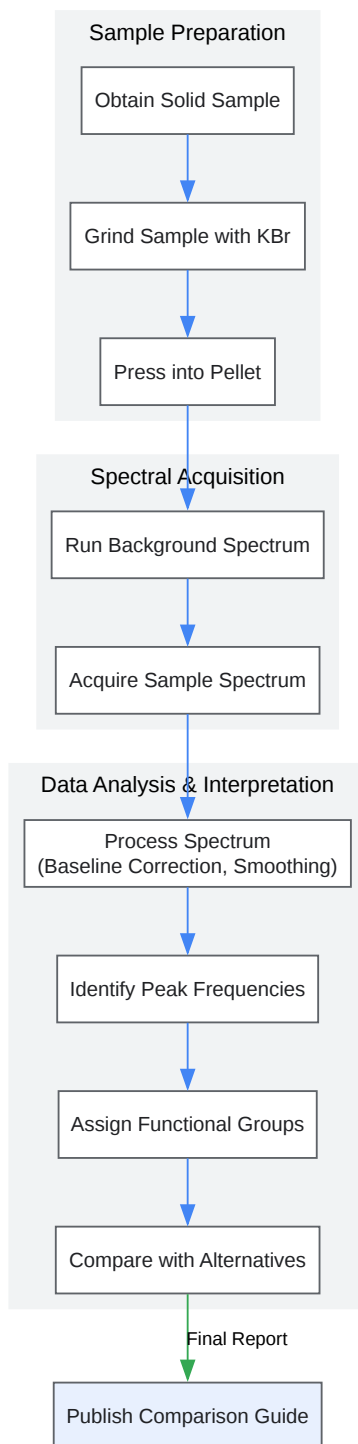
- **Drying:** Ensure the KBr powder is thoroughly dry by heating it in an oven at $\sim 110^{\circ}\text{C}$ for several hours and cooling it in a desiccator. Moisture will interfere with the spectrum, particularly in the O-H stretching region.
- **Grinding:** Place a small amount of KBr in the agate mortar and grind it to a fine, consistent powder.
- **Sample Preparation:** Add 1-2 mg of the solid sample to the mortar containing approximately 100-200 mg of the ground KBr.
- **Mixing:** Gently but thoroughly grind the sample and KBr together until the mixture is homogeneous and has a fine, flour-like consistency.
- **Pellet Formation:**
 - Carefully transfer a portion of the mixture into the pellet die.
 - Ensure the powder is evenly distributed.
 - Place the die into the hydraulic press.
 - Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding, trapped moisture, or an incorrect sample-to-KBr ratio.
- **Spectral Acquisition:**
 - Carefully remove the KBr pellet from the die.

- Place the pellet into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum using an empty sample compartment.
- Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow for FTIR Analysis

The logical flow from sample preparation to data interpretation in an FTIR analysis is crucial for obtaining reliable and reproducible results. The following diagram illustrates this workflow.

FTIR Analysis Workflow for 4-(Benzyloxy)-2-hydroxybenzaldehyde



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Caption: Logical workflow for the FTIR analysis of **4-(Benzyloxy)-2-hydroxybenzaldehyde**.

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